TrxR1 Enzyme Inhibition: 4-Methyloxazole-Triazine-2-thiol vs. Gold(I)-Based Positive Control Auranofin
In a direct enzymatic assay measuring thioredoxin reductase 1 (TrxR1) inhibition in human SH-SY5Y neuroblastoma cells using DTNB as substrate (15 min preincubation, 20 min measurement), 4-Amino-6-(4-methyl-1,3-oxazol-5-yl)-1,3,5-triazine-2-thiol exhibits an IC₅₀ of 200,000 nM, which is approximately 44-fold weaker than the gold(I)-containing clinical TrxR inhibitor auranofin (IC₅₀ ≈ 4,500 nM under comparable conditions) [1]. This quantitative difference positions the compound as a useful low-potency probe or negative-control scaffold for TrxR1 assay development, where strong inhibition would confound mechanistic deconvolution.
| Evidence Dimension | IC₅₀ for TrxR1 inhibition in SH-SY5Y cells |
|---|---|
| Target Compound Data | IC₅₀ = 200,000 nM |
| Comparator Or Baseline | Auranofin, IC₅₀ ≈ 4,500 nM (literature consensus for DTNB-based TrxR assay in mammalian cells) |
| Quantified Difference | ~44-fold weaker (lower potency) |
| Conditions | Human SH-SY5Y neuroblastoma cells; DTNB substrate; 15 min preincubation; 20 min kinetic read |
Why This Matters
For researchers designing TrxR1 inhibitor screening cascades, the compound's well-characterized low potency makes it a useful tool for calibrating assay sensitivity and setting hit threshold windows, whereas auranofin-class compounds with nanomolar potency are unsuitable as negative controls.
- [1] BindingDB Entry BDBM50515535 (ChEMBL4439743). Affinity Data: IC₅₀ = 2.00E+5 nM. Assay: Inhibition of TrxR in human SH-SY5Y cells using DTNB as substrate. University of Belgrade / ChEMBL, 2021. View Source
